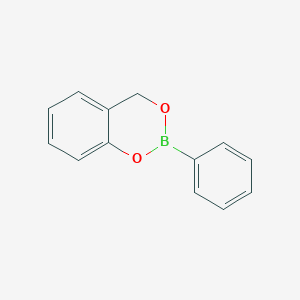
2-Phenyl-4H-1,3,2-benzodioxaborin
Descripción general
Descripción
2-Phenyl-4H-1,3,2-benzodioxaborin is a stable compound that can be stored indefinitely at room temperature . It is known to be a stable ortho-quinone methide precursor . It plays a significant role in various chemical reactions and has been used in the synthesis of several compounds .
Synthesis Analysis
The synthesis of 2-Phenyl-4H-1,3,2-benzodioxaborin involves the reaction of a phenol, an α,β-unsaturated aldehyde, and phenylboronic acid . Upon heating, this compound decomposes to an orthoquinone-methide intermediate, which undergoes an electrocyclization reaction to a chromene ring system .Chemical Reactions Analysis
2-Phenyl-4H-1,3,2-benzodioxaborin is involved in various chemical reactions. For instance, it decomposes to an orthoquinone-methide intermediate upon heating, which then undergoes an electrocyclization reaction to form a chromene ring system .Aplicaciones Científicas De Investigación
Synthesis of Cannabinoids : Lau et al. (1993) developed a novel approach using dichlorophylborane for the preparation of 2-phenyl-4H-1,3,2-benzodioxaborin. This method facilitated the synthesis of cannabinoids through an orthoquinone-methide intermediate generated from the benzodioxaborins (Lau, Mintz, Bernstein, & Dufresne, 1993).
Synthesis of Precocenes and Robustadial : Bissada et al. (1994) demonstrated the synthesis of precocene I and II and a formal synthesis of robustadial A and B through a reaction involving phenol, α,β-unsaturated aldehyde, and phenylboronic acid, yielding 2-phenyl-4H-1,3,2-benzodioxaborin (Bissada, Lau, Bernstein, & Dufresne, 1994).
Generation of Ortho-Quinone Methides : Chambers et al. (1992) explored the thermolysis of 1-phenyl-4H-1,3,2-benzodioxaborins to generate corresponding ortho-quinone methides. These methides underwent various intermolecular and intramolecular reactions to synthesize chromans and tetrahydrocannabinols (Chambers, Crawford, Williams, Dufresne, Scheigetz, Bernstein, & Lau, 1992).
Reactions with Hydroxy Compounds : Srivastava and Bhardwaj (1978) reported that 2-Isopropoxy-4H-1,3,2-benzodioxaborin reacted with various hydroxy compounds and acetic anhydride to yield different 2-substituted heterocycles. They also studied the electrophilicity of boron in various compounds (Srivastava & Bhardwaj, 1978).
Alkylation of Phenols : Lau et al. (1989) discovered that reacting a phenol with an aldehyde and phenylboronic acid produced a 1,3,2-benzodioxaborin, which could be transformed into ortho-alkylphenol and other derivatives (Lau, Williams, Tardiff, Dufresne, Scheigetz, & Belanger, 1989).
Synthesis of Boron Spirochelates : Chaturvedi, Nagar, and Srivastava (1993) synthesized various boron spirochelates derived from 2-isopropoxy-4H-1,3,2-benzodioxaborin. These compounds were characterized and analyzed for the tetra-coordinated nature of boron (Chaturvedi, Nagar, & Srivastava, 1993).
Synthesis of Polycyclic Chromans : Bissada et al. (1994) synthesized complex polycyclic chromans from novel tricyclic-2-phenyl-4H-1,3,2-benzodioxaborins, demonstrating the potential of these compounds in generating intricate molecular structures (Bissada, Lau, Bernstein, & Dufresne, 1994).
Anticancer, Antibacterial, and DNA Binding Agents : Gupta et al. (2016) conducted a study on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their anticancer, antibacterial, and DNA binding potential. This study highlighted the medical applications of related compounds (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-phenyl-4H-1,3,2-benzodioxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c1-2-7-12(8-3-1)14-15-10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIBOSHHACJAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4H-1,3,2-benzodioxaborin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



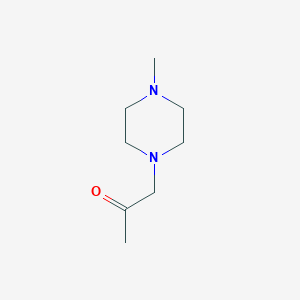
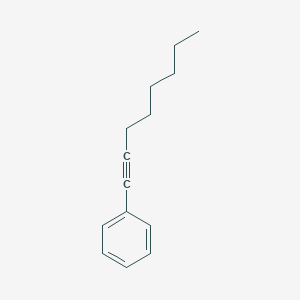
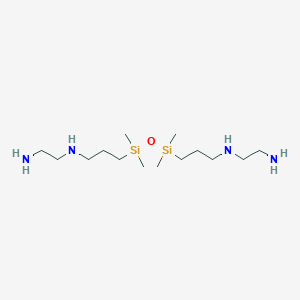

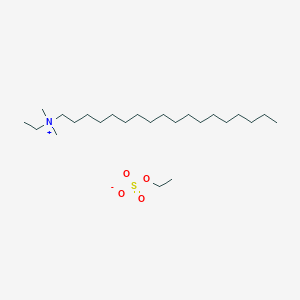
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
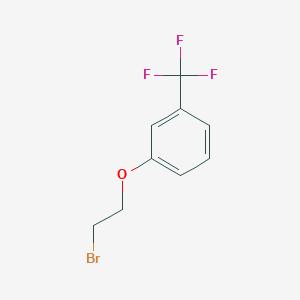




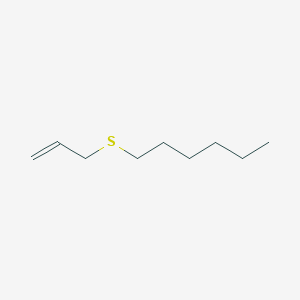

![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)